molecular formula C2H4ClNOS B11725999 S-Chloromethyl thiocarbamate

S-Chloromethyl thiocarbamate

Cat. No.: B11725999
M. Wt: 125.58 g/mol
InChI Key: SXFJZNGIYIFFAD-UHFFFAOYSA-N
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Description

S-Chloromethyl thiocarbamate: is an organosulfur compound that belongs to the thiocarbamate family. As the prefix “thio-” suggests, it is a sulfur analogue of carbamates. Thiocarbamates are known for their versatility and have found applications in various fields, including agriculture, medicine, and industry .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Thiocarbamates can undergo oxidation reactions, often forming sulfoxides or sulfones.

    Reduction: Reduction reactions can convert thiocarbamates to their corresponding thiols.

    Substitution: Substitution reactions involve replacing the chlorine atom with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols are commonly employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiocarbamates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of S-Chloromethyl thiocarbamate involves its ability to bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups. This binding can inhibit the function of these molecules, leading to various biological effects .

Comparison with Similar Compounds

    O-Thiocarbamates: These are esters with the general formula ROC(=S)NR2.

    Dithiocarbamates: These compounds contain two sulfur atoms and are known for their use in agriculture as fungicides.

Uniqueness: S-Chloromethyl thiocarbamate is unique due to its specific structure and reactivity, which allows it to undergo a variety of chemical reactions and find applications in diverse fields. Its ability to form covalent bonds with sulfhydryl groups sets it apart from other thiocarbamates .

Properties

Molecular Formula

C2H4ClNOS

Molecular Weight

125.58 g/mol

IUPAC Name

S-(chloromethyl) carbamothioate

InChI

InChI=1S/C2H4ClNOS/c3-1-6-2(4)5/h1H2,(H2,4,5)

InChI Key

SXFJZNGIYIFFAD-UHFFFAOYSA-N

Canonical SMILES

C(SC(=O)N)Cl

Origin of Product

United States

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